1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(2-methoxyethyl)urea
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Overview
Description
1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(2-methoxyethyl)urea is an organic compound that features a unique combination of furan, thiophene, and urea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(2-methoxyethyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as furan-2-carboxylic acid and thiophene-3-carboxylic acid. These intermediates are then subjected to various reactions, including esterification, amidation, and urea formation, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2).
Major Products Formed:
Oxidation: Formation of sulfoxides and furans.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s unique structure allows it to interact with biological membranes, potentially affecting cell signaling pathways.
Comparison with Similar Compounds
Furan-2-yl derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid.
Thiophen-3-yl derivatives: Compounds containing the thiophene ring, such as thiophene-3-carboxylic acid.
Urea derivatives: Compounds containing the urea functional group, such as N,N’-dimethylurea.
Uniqueness: 1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(2-methoxyethyl)urea is unique due to the combination of furan, thiophene, and urea functional groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-(2-methoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-18-7-5-15-14(17)16-9-12(11-4-8-20-10-11)13-3-2-6-19-13/h2-4,6,8,10,12H,5,7,9H2,1H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEHWUOJUSOLMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(C1=CSC=C1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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